Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a thiophene ring fused to a triazolopyrimidine core, with an ethyl acetate group attached. It has a molecular formula of C13H12N4O2S and a molecular weight of 288.33 g/mol .
Preparation Methods
The synthesis of Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in medicinal and pharmaceutical chemistry. It is known for its biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a potential candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in material sciences, such as in the development of organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which plays a crucial role in the regulation of immune responses and cell growth . This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cancer cells.
Comparison with Similar Compounds
Ethyl 2-(7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be compared with other triazolopyrimidine derivatives. Similar compounds include 7-methyl-2-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate and 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}benzoic acid . These compounds share structural similarities but differ in their specific substituents and biological activities. The unique thiophene ring in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4O2S |
---|---|
Molecular Weight |
288.33 g/mol |
IUPAC Name |
ethyl 2-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate |
InChI |
InChI=1S/C13H12N4O2S/c1-2-19-12(18)8-11-15-13-14-6-5-9(17(13)16-11)10-4-3-7-20-10/h3-7H,2,8H2,1H3 |
InChI Key |
NFWDWWDIPLFVIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=CC=NC2=N1)C3=CC=CS3 |
Origin of Product |
United States |
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